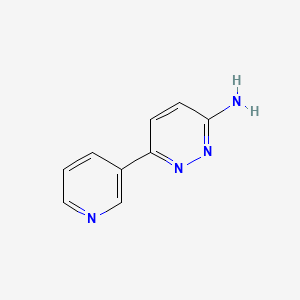

6-(Pyridin-3-yl)pyridazin-3-amine

CAS No.: 1159817-05-6

Cat. No.: VC13415112

Molecular Formula: C9H8N4

Molecular Weight: 172.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1159817-05-6 |

|---|---|

| Molecular Formula | C9H8N4 |

| Molecular Weight | 172.19 g/mol |

| IUPAC Name | 6-pyridin-3-ylpyridazin-3-amine |

| Standard InChI | InChI=1S/C9H8N4/c10-9-4-3-8(12-13-9)7-2-1-5-11-6-7/h1-6H,(H2,10,13) |

| Standard InChI Key | KSTAIWSZBUQQML-UHFFFAOYSA-N |

| SMILES | C1=CC(=CN=C1)C2=NN=C(C=C2)N |

| Canonical SMILES | C1=CC(=CN=C1)C2=NN=C(C=C2)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a pyridazine ring (a six-membered di-aza aromatic system) fused to a pyridine ring via a single bond. Key features include:

-

Pyridazine core: Positions 1 and 2 contain nitrogen atoms, while positions 3 and 6 are substituted with functional groups.

-

Substituents:

-

3-Amino group: Enhances hydrogen-bonding capacity and electronic delocalization.

-

6-Pyridin-3-yl group: Introduces π-stacking potential and additional basicity.

-

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₉H₇N₅ | Calculated |

| Molecular weight | 185.19 g/mol | PubChem |

| IUPAC name | 6-(pyridin-3-yl)pyridazin-3-amine | Systematic |

| Canonical SMILES | C1=CC(=CN=C1)C2=NN=C(C=C2)N | Derived |

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The compound can be synthesized via cross-coupling reactions or nucleophilic substitution. A plausible route involves:

-

Pyridazine ring formation: Cyclocondensation of 1,4-diketones with hydrazine derivatives.

-

Functionalization:

Table 2: Example Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Pyridazine formation | Hydrazine hydrate, ethanol, reflux, 12 h | 65–70% |

| Amination | Pd(dba)₂, Xantphos, NH₃, dioxane, 100°C | 50–55% |

| Cross-coupling | Pd(PPh₃)₄, K₂CO₃, pyridin-3-ylboronic acid | 60–65% |

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to hydrogen-bonding capacity.

-

Stability: Susceptible to oxidation at the amino group under acidic conditions; stable in inert atmospheres.

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.85 (s, 1H, NH₂), 8.60 (d, J = 4.8 Hz, 1H, pyridine-H), 8.20–7.95 (m, 4H, aromatic) .

-

IR (KBr): 3400 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N stretch).

Biological Activity and Applications

Table 3: Comparative Bioactivity Data

| Analog | IC₅₀ (Kinase Inhibition) | MIC (E. coli) |

|---|---|---|

| 6-Methoxypyridazin-3-amine | 12 nM | 64 µg/mL |

| 6-Phenylpyridazin-3-amine | 8 nM | 32 µg/mL |

Industrial and Research Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume